
ML328
Descripción general
Descripción
ML328 es un compuesto de tiourea de ácido pipemídico similar a un fármaco que se ha identificado como un inhibidor potente y selectivo de las helicasas-nucleasas bacterianas AddAB y RecBCD . Estos complejos enzimáticos son cruciales para la reparación de roturas de doble cadena de ADN y la recombinación genética en bacterias . This compound ha mostrado una actividad dual en múltiples ensayos bioquímicos y basados en células, convirtiéndolo en una valiosa sonda molecular para estudios enzimáticos, genéticos y fisiológicos adicionales .
Métodos De Preparación
. La ruta sintética generalmente incluye los siguientes pasos:
Formación de la estructura central: Esto implica la reacción de materiales de partida apropiados para formar el núcleo de tiourea de ácido pipemídico.
Funcionalización: Introducción de grupos funcionales como trifluorometilo y otros sustituyentes para mejorar la actividad y selectividad del compuesto.
Purificación: El producto final se purifica utilizando técnicas como recristalización o cromatografía para obtener un compuesto de alta pureza.
la ruta sintética descrita anteriormente se puede escalar para la producción a gran escala si es necesario .
Análisis De Reacciones Químicas
ML328 experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.
Sustitución: this compound puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con actividad biológica alterada, mientras que las reacciones de sustitución pueden producir análogos con diferentes propiedades .
Aplicaciones Científicas De Investigación
Antibacterial Activity
ML328 has been evaluated for its antibacterial properties through various studies, demonstrating significant efficacy against multiple strains of bacteria:
- Minimum Inhibitory Concentration (MIC) : Studies show that this compound exhibits an MIC of approximately 0.5 µg/ml against wild-type Escherichia coli strains. In mutant strains lacking recA or recB, the MIC values were reduced to 0.125 µg/ml, indicating enhanced sensitivity due to the absence of these repair pathways .
- Inhibition Potency : The half-maximal inhibitory concentration (IC50) values for this compound have been reported at 0.255 µg/ml in wild-type strains . This indicates strong potential for clinical applications in treating infections caused by resistant bacteria.
Strain | This compound MIC (µg/ml) | This compound IC50 (µg/ml) |
---|---|---|
Wild-type | 0.5 ± 0.00 | 0.255 ± 0.03 |
ΔrecA | 0.125 ± 0.00 | 0.036 ± 0.002 |
ΔrecB | 0.167 ± 0.07 | 0.036 ± 0.003 |
Targeting Antibiotic Resistance
The development of this compound is particularly relevant in the context of rising antibiotic resistance among bacterial pathogens. Research indicates that this compound can sensitize resistant strains to existing antibiotics, such as ciprofloxacin (CFX). For instance, when combined with CFX, this compound demonstrated an increase in potency against Staphylococcus aureus, suggesting its utility in combination therapies .
High-Throughput Screening Results
In a high-throughput screening campaign, this compound was identified as a potent inhibitor of bacterial growth in the presence of T4 gene 2 mutant phage, which blocks RecBCD activity . This finding underscores the potential of this compound as a molecular probe in understanding bacterial DNA repair mechanisms.
Clinical Relevance
A study highlighted the role of this compound in re-sensitizing multidrug-resistant Staphylococcus aureus to fluoroquinolones, showcasing its practical application in clinical settings where antibiotic resistance poses significant challenges . The ability to enhance the efficacy of existing antibiotics could lead to improved treatment outcomes for patients with resistant infections.
Conclusion and Future Directions
This compound represents a promising avenue for research into novel antibacterial therapies targeting DNA repair mechanisms in bacteria. Its dual inhibitory action on AddAB and RecBCD complexes positions it as a valuable tool for both basic research and clinical applications aimed at tackling antibiotic resistance.
Future studies should focus on optimizing the pharmacokinetic properties of this compound and exploring its efficacy across a broader spectrum of bacterial pathogens to fully realize its therapeutic potential.
Mecanismo De Acción
ML328 ejerce sus efectos inhibiendo selectivamente las helicasas-nucleasas bacterianas AddAB y RecBCD . Estas enzimas están involucradas en la reparación de roturas de doble cadena de ADN y la recombinación genética, procesos que son esenciales para la supervivencia y la virulencia bacteriana . Al inhibir estas enzimas, this compound interrumpe los mecanismos de reparación del ADN, lo que lleva a una mayor sensibilidad de las bacterias a los agentes dañinos para el ADN y una reducción de la viabilidad bacteriana . Los objetivos moleculares de this compound incluyen los sitios activos de los complejos enzimáticos AddAB y RecBCD, donde se une e impide su actividad catalítica .
Comparación Con Compuestos Similares
ML328 es único en su actividad inhibitoria dual contra las helicasas-nucleasas AddAB y RecBCD . Compuestos similares incluyen otros inhibidores de enzimas de reparación del ADN bacteriano, como:
Amidas de nitrofurano: Estos compuestos también inhiben las helicasas-nucleasas bacterianas, pero pueden tener diferentes perfiles de selectividad y potencia.
Derivados del ácido pipemídico: Al igual que this compound, estos compuestos se basan en el andamiaje del ácido pipemídico y exhiben actividad inhibitoria contra enzimas bacterianas.
En comparación con estos compuestos similares, this compound destaca por su actividad dual y alta selectividad, lo que lo convierte en una herramienta valiosa para estudiar los mecanismos de reparación del ADN bacteriano y desarrollar nuevas terapias antibacterianas .
Actividad Biológica
ML328 is a novel small-molecule compound recognized for its dual inhibitory activity against bacterial helicase-nuclease enzymes, specifically AddAB and RecBCD. These enzymes play crucial roles in bacterial DNA repair and recombination processes, making them attractive targets for developing new antimicrobial agents. The compound is derived from pipemidic acid thiourea and has shown promise in various biological assays, indicating its potential as a therapeutic agent against multidrug-resistant (MDR) bacterial strains.
This compound functions primarily by inhibiting the activities of AddAB and RecBCD, which are essential for bacterial survival and pathogenicity. The compound's mechanism involves blocking the enzymatic functions necessary for DNA repair, thereby sensitizing bacteria to other antibiotics and potentially reducing the emergence of resistance.
- Half-maximal Inhibition Concentrations (IC50) :
- RecBCD : 25 μM
- AddAB : 5 μM
These values indicate that this compound is a potent inhibitor, particularly of the AddAB enzyme, which is critical for bacterial virulence .
Efficacy Against Multidrug-Resistant Strains
Recent studies have highlighted this compound's effectiveness against various MDR strains. For instance, it has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli strains, demonstrating significant antibacterial activity. Its ability to inhibit the SOS response—a cellular mechanism that facilitates DNA repair in response to stress—further enhances its potential as an antimicrobial agent .
Comparative Studies
The following table summarizes the biological activity of this compound compared to other known inhibitors:
Compound | Target Enzyme | IC50 (μM) | Notes |
---|---|---|---|
This compound | RecBCD | 25 | Dual inhibitor; significant activity against MDR strains |
This compound | AddAB | 5 | First-in-class inhibitor; enhances antibiotic efficacy |
IMP-1700 | RecBCD | TBD | More potent than this compound; developed from SAR studies |
Adozelesin | RecBCD | TBD | Non-selective; high cytotoxicity due to DNA-alkylation |
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
-
Case Study: MRSA Infection
A clinical isolate of MRSA was treated with this compound in combination with ciprofloxacin. The results indicated a significant reduction in bacterial load compared to ciprofloxacin alone, suggesting that this compound enhances the efficacy of existing antibiotics . -
Case Study: E. coli Resistance
In laboratory settings, E. coli strains resistant to multiple antibiotics were subjected to treatment with this compound. The compound not only inhibited growth but also restored sensitivity to previously ineffective antibiotics, demonstrating its potential role in combating antibiotic resistance .
Structure-Activity Relationship (SAR)
The development of this compound involved extensive structure-activity relationship (SAR) studies that aimed to optimize its inhibitory properties. Researchers focused on modifying the pipemidic acid substructure to enhance binding affinity and selectivity toward AddAB and RecBCD enzymes.
- Modifications included:
- Substitution of aromatic groups to improve interaction with enzyme active sites.
- Exploration of different thiourea derivatives to assess their impact on biological activity.
These efforts resulted in the identification of several analogs with improved potency, although further exploration is needed to fully understand their mechanisms and therapeutic potential .
Propiedades
IUPAC Name |
8-ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N6O3S/c1-2-29-12-16(19(33)34)17(32)15-11-26-20(28-18(15)29)30-6-8-31(9-7-30)21(35)27-14-5-3-4-13(10-14)22(23,24)25/h3-5,10-12H,2,6-9H2,1H3,(H,27,35)(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYVBPXJSBDUTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=CC(=C4)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.